molecular formula C34H63N5O9 B1679556 Pepstatin CAS No. 26305-03-3

Pepstatin

Cat. No. B1679556
CAS RN: 26305-03-3
M. Wt: 685.9 g/mol
InChI Key: RYVNEZZFCRDWAU-YOXILXBBSA-N
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Description

Pepstatin is a potent inhibitor of aspartyl proteases . It is a hexapeptide containing the unusual amino acid statine (Sta, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid), having the sequence Isovaleryl-Val-Val-Sta-Ala-Sta (Iva-Val-Val-Sta-Ala-Sta) . It was originally isolated from cultures of various species of Actinomyces due to its ability to inhibit pepsin at picomolar concentrations .


Molecular Structure Analysis

This compound has a molecular formula of C34H63N5O9 and a molecular weight of 685.89 . The structure of this compound in the binding pocket of pepsin has been studied . The hydrogen bonding interactions and the conformation adopted by this compound are very similar to those found in complexes of this compound with other aspartic proteinases .


Chemical Reactions Analysis

This compound is known to inhibit nearly all acid proteases with high potency . It suppresses the formation of multinuclear osteoclasts dose-dependently . This inhibition seems to be independent of the activities of proteases such as cathepsin D .

Scientific Research Applications

Muscular Dystrophy Research

Pepstatin has been explored for its potential in treating muscular dystrophy. Studies have shown that protease inhibitors like this compound can delay muscle tissue degeneration in dystrophic chickens, suggesting potential therapeutic value for muscular dystrophy treatment (Stracher, McGowan, & Shafiq, 1978).

Inhibition of Human Plasma Renin

This compound has demonstrated the ability to inhibit the renin-angiotensinogen reaction in human plasma, affecting hypertensive patients with various renin levels. This suggests its utility in hypertension research (Guyene, Devaux, Ménard, & Corvol, 1976).

Effect on Acid Proteases

The inhibitor has shown effectiveness against cathepsin D preparations from dystrophic chicken muscle, significantly reducing muscle protein breakdown. This indicates its potential in researching muscle wasting diseases (Iodice, 1976).

Antimalarial Research

This compound has been identified as a potent inhibitor of malarial aspartic proteases and possesses parasiticidal activity. This suggests its potential as an antimalarial agent (Istvan et al., 2017).

Effect on Neutrophils

Research has shown that this compound shares a receptor with f-methionyl peptides on neutrophils, indicating its role in immune response studies (Nelson et al., 1979).

Role in Osteoclast Differentiation

This compound A has been found to suppress osteoclast differentiation, suggesting its importance in bone metabolism and related diseases research (Yoshida et al., 2006).

Mechanism of Action

Target of Action

Pepstatin is a potent inhibitor of aspartyl proteases . Its primary targets include pepsin, cathepsins D and E . These enzymes play a crucial role in protein degradation and are involved in various physiological processes.

Mode of Action

This compound forms a 1:1 complex with its target proteases . It binds to the active site of these enzymes, preventing them from interacting with their substrates and thus inhibiting their activity . This interaction results in the suppression of the proteolytic activity of the target enzymes .

Biochemical Pathways

This compound’s inhibition of aspartyl proteases affects several biochemical pathways. For instance, it suppresses receptor activator of NF-κB ligand (RANKL)–induced osteoclast differentiation . This process is crucial for bone remodeling, and its disruption can lead to various bone diseases .

Pharmacokinetics

It’s known that this compound is sparingly soluble in water and is typically dissolved in a solvent such as ethanol, methanol, or dmso for use in research .

Result of Action

The primary result of this compound’s action is the inhibition of aspartyl proteases, leading to the suppression of protein degradation. Specifically, this compound suppresses the formation of multinuclear osteoclasts in a dose-dependent manner . Furthermore, this compound also suppresses the differentiation from pre-osteoclast cells to mononuclear osteoclast cells .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the activity of pepsin, one of this compound’s primary targets, is highly dependent on pH . Therefore, changes in the pH of the environment can affect the efficacy of this compound. Additionally, the stability of this compound can be affected by factors such as temperature and the presence of other chemicals .

Safety and Hazards

Pepstatin should be handled with care. It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . It is also advised to remove all sources of ignition and evacuate personnel to safe areas .

Future Directions

Pepstatin shows promise as an antifungal therapeutic . It is probable that pepsin from extraesophageal reflux aggravates tonsil hypertrophy and this compound exerts a protective effect by inhibiting pepsin activity .

properties

IUPAC Name

(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H63N5O9/c1-17(2)12-23(37-33(47)31(21(9)10)39-34(48)30(20(7)8)38-27(42)14-19(5)6)25(40)15-28(43)35-22(11)32(46)36-24(13-18(3)4)26(41)16-29(44)45/h17-26,30-31,40-41H,12-16H2,1-11H3,(H,35,43)(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,44,45)/t22-,23-,24-,25-,26-,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXGPCHRFPCXOO-LXTPJMTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H63N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046095
Record name Pepstatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

685.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26305-03-3, 39324-30-6
Record name Pepstatin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026305033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pepstatin (nonspecific)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039324306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pepstatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pepstatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.258
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PEPSTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6Y2T27Q1U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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